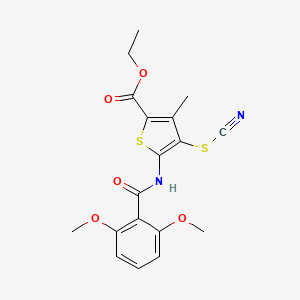

ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(2,6-dimethoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-5-25-18(22)15-10(2)14(26-9-19)17(27-15)20-16(21)13-11(23-3)7-6-8-12(13)24-4/h6-8H,5H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMOYXWUPBLUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC=C2OC)OC)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Thiocyanate Group: The thiocyanate group can be introduced via a nucleophilic substitution reaction using a thiocyanate salt.

Attachment of the Dimethoxybenzamido Group: This step involves the formation of an amide bond between the thiophene ring and 2,6-dimethoxybenzoic acid.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiocyanate group can be reduced to form thiols or amines.

Substitution: The dimethoxybenzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

Applications in Pharmaceuticals

Given its diverse biological activities, ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate could be developed into therapeutic agents for:

- Cancer Treatment : As a lead compound for developing novel anticancer drugs.

- Infection Control : As a basis for new antibiotics or antiseptics.

- Inflammatory Disorders : As a treatment option for diseases such as arthritis or inflammatory bowel disease.

Agricultural Applications

The compound's antimicrobial properties also suggest potential applications in agriculture:

- Pesticides : It may serve as an active ingredient in pesticide formulations to protect crops from fungal and bacterial infections.

- Growth Regulators : Research could explore its role in plant growth regulation, enhancing resistance to pathogens.

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.

- Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours.

-

Antimicrobial Efficacy Assessment :

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 20 µg/mL and 15 µg/mL, respectively.

- The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

-

Inflammation Model Experiment :

- In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in edema and pro-inflammatory cytokines compared to control groups.

Mechanism of Action

The mechanism of action of ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiocyanate group and the dimethoxybenzamido moiety can influence the compound’s binding affinity and specificity. The thiophene ring can also participate in π-π interactions with aromatic residues in the target protein, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted thiophene carboxylates. Key analogues and their distinctions are outlined below:

Critical Analysis:

Substituent Effects on Reactivity: The cyanosulfanyl (–SCN) group in the target compound offers greater polarizability compared to the simpler cyano (–CN) group in its analogue (Ethyl 4-cyano-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate). This may enhance interactions with electrophilic biological targets (e.g., cysteine proteases) . The 2,6-dimethoxybenzamido group introduces steric hindrance, reducing rotational freedom compared to the 3,4-dimethoxy isomer. This could limit binding to flat active sites but improve selectivity .

Comparison with Herbicidal Compounds: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring but shares the thiophene-benzoate scaffold. Its cyanosulfanyl group may confer unique herbicidal activity by interacting with acetolactate synthase (ALS) enzymes, though this requires validation .

Crystallographic Insights :

- The compound’s thiophene ring puckering (if present) could be analyzed using Cremer-Pople coordinates . Computational studies (e.g., SHELXL ) would clarify conformational preferences, such as the orientation of the 2,6-dimethoxybenzamido group relative to the thiophene plane.

Thermodynamic Stability :

- The ethyl ester group at position 2 may confer higher hydrolytic stability compared to methyl esters (e.g., metsulfuron-methyl), extending its environmental persistence .

Data Tables

Table 1: Substituent Comparison of Thiophene Derivatives

| Position | Target Compound | Closest Analogue (Ethyl 4-cyano-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate) |

|---|---|---|

| 4 | –SCN (cyanosulfanyl) | –CN (cyano) |

| 5 | 2,6-Dimethoxybenzamido | 3,4-Dimethoxybenzamido |

| 2 | Ethyl ester | Ethyl ester |

Table 2: Software Tools for Structural Analysis

Biological Activity

Ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Key Functional Groups:

- Cyanosulfanyl : Potentially enhances reactivity and biological interaction.

- Dimethoxybenzamido : May contribute to binding affinity in biological systems.

- Methylthiophene : Provides a unique scaffold for biological activity.

The biological activity of ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate has been investigated in various studies. The compound exhibits several mechanisms that may contribute to its pharmacological effects:

- Antioxidant Activity : The presence of the thiophene ring may provide radical scavenging properties.

- Enzyme Inhibition : Preliminary studies suggest that the compound might inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Some derivatives of thiophene compounds have shown promise against bacterial and fungal strains.

Case Study 1: Antimicrobial Activity

A study conducted on related thiophene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 32-64 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the inhibition of cyclooxygenase (COX) enzymes by thiophene derivatives. Ethyl 4-(cyanosulfanyl)-5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate was noted to exhibit IC50 values comparable to known inhibitors, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.